molecular formula C16H13NO B13911808 2(1H)-Quinolinone, 3-(phenylmethyl)- CAS No. 101273-50-1

2(1H)-Quinolinone, 3-(phenylmethyl)-

Cat. No.: B13911808
CAS No.: 101273-50-1
M. Wt: 235.28 g/mol
InChI Key: WITZNUZCSIOXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-benzylquinolin-2(1H)-one consists of a quinoline core with a benzyl group attached to the nitrogen atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with benzaldehyde under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures.

Another method involves the condensation of 2-aminobenzylamine with benzoyl chloride, followed by cyclization under basic conditions. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of 3-benzylquinolin-2(1H)-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Benzylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield 3-benzylquinolin-2-ol.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: 3-Benzylquinolin-2-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Benzylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-benzylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 3-benzylquinolin-2(1H)-one.

    2-Phenylquinoline: Similar structure with a phenyl group at the 2-position.

    3-Phenylquinolin-2(1H)-one: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

3-Benzylquinolin-2(1H)-one is unique due to the presence of the benzyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific properties and applications.

Properties

CAS No.

101273-50-1

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-benzyl-1H-quinolin-2-one

InChI

InChI=1S/C16H13NO/c18-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17-16/h1-9,11H,10H2,(H,17,18)

InChI Key

WITZNUZCSIOXLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.